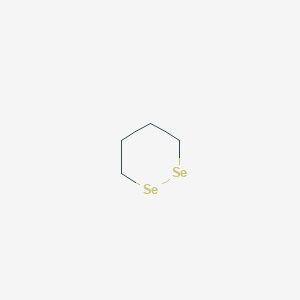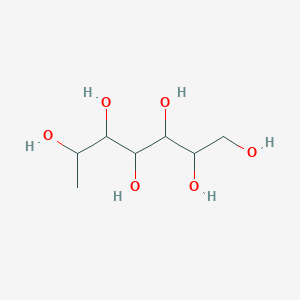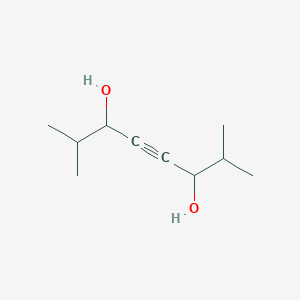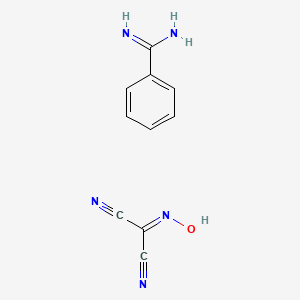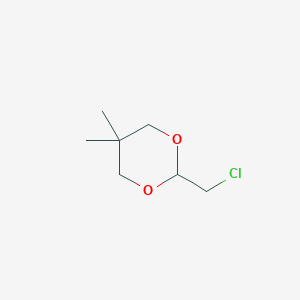
2-Oxopropyl phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxopropyl phenylacetate is an organic compound with the molecular formula C₁₁H₁₂O₃ It is a derivative of phenylacetic acid and is characterized by the presence of an oxo group (C=O) and an ester linkage
準備方法
Synthetic Routes and Reaction Conditions
2-Oxopropyl phenylacetate can be synthesized through several methods. One common route involves the esterification of phenylacetic acid with 2-oxopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Another method involves the transesterification of methyl phenylacetate with 2-oxopropanol. This reaction is catalyzed by a base such as sodium methoxide and is carried out at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
化学反応の分析
Types of Reactions
2-Oxopropyl phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylacetic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding hydroxypropyl phenylacetate.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alcohols, amines, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Hydroxypropyl phenylacetate.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
2-Oxopropyl phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
作用機序
The mechanism of action of 2-oxopropyl phenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxo group and ester linkage play crucial roles in its reactivity and binding affinity. The compound can undergo hydrolysis to release phenylacetic acid, which may exert biological effects through various pathways, including modulation of enzyme activity and receptor binding.
類似化合物との比較
Similar Compounds
Phenylacetic acid: A precursor to 2-oxopropyl phenylacetate, known for its use in the synthesis of pharmaceuticals and fragrances.
Methyl phenylacetate: An ester derivative used in flavoring and fragrance industries.
Hydroxypropyl phenylacetate:
Uniqueness
This compound is unique due to its combination of an oxo group and an ester linkage, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry.
特性
CAS番号 |
5215-63-4 |
|---|---|
分子式 |
C11H12O3 |
分子量 |
192.21 g/mol |
IUPAC名 |
2-oxopropyl 2-phenylacetate |
InChI |
InChI=1S/C11H12O3/c1-9(12)8-14-11(13)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChIキー |
MXZBBLQECZKOBV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)COC(=O)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




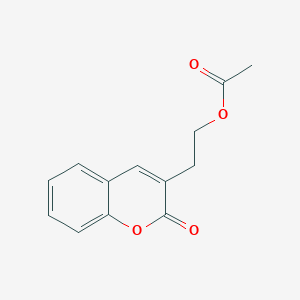

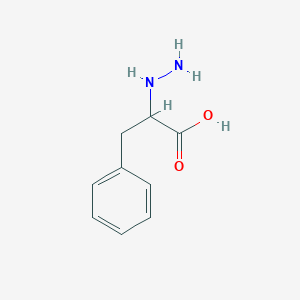

![2,2,6,6-Tetramethyl-1-[(4-methylbenzene-1-sulfonyl)oxy]piperidin-4-one](/img/structure/B14731811.png)
![N-(2-amino-2-oxoethyl)-2-[1-(2-methyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]propanamide](/img/structure/B14731816.png)
